

# thermal behavior of distearoylphosphatidylcholine

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## Compound Focus: 1,2-Distearoyllecithin

CAS No.: 816-93-3

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## Thermal Properties of DSPC

The key thermal property for DSPC is its **main phase transition temperature ( $T_m$ )**, which is the point at which the lipid bilayer changes from a solid-ordered "gel" phase to a liquid-disordered "fluid" phase. [1] This transition is crucial for the design of thermosensitive liposomes.

The table below summarizes the core thermal data for DSPC:

Property	Value	Significance in Drug Delivery
Phase Transition Temperature ( $T_m$ )	~55°C [1]	Determines the trigger temperature for drug release from thermosensitive liposomes. A higher $T_m$ is often modified for clinical practicality. [1]
Composition Role	High- $T_m$ lipid [1]	Provides membrane stability at body temperature (37°C). Often used in combination with lower- $T_m$ lipids (e.g., DPPC, $T_m$ ~41.4°C) to fine-tune the transition temperature of the final formulation. [1]

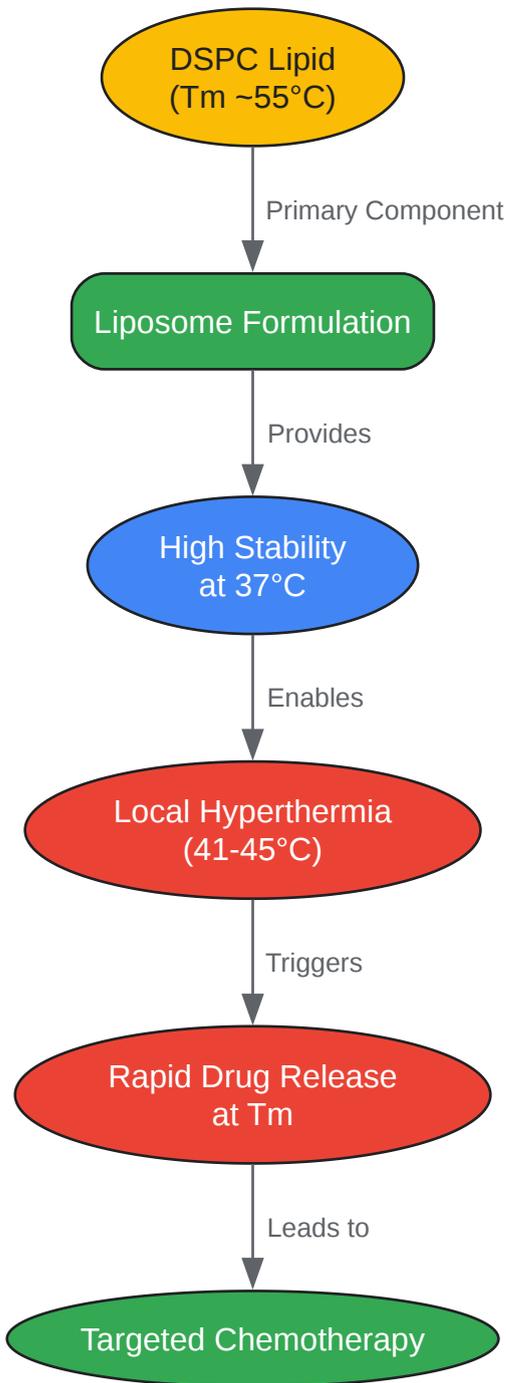
## Experimental Analysis Techniques

While the search results lack a step-by-step protocol for DSPC, they mention several key methodologies used to study the thermal behavior of phospholipids.

- **Differential Scanning Calorimetry (DSC):** This is the primary technique for directly measuring the phase transition temperature ( $T_m$ ) and the enthalpy ( $\Delta H$ ) of the transition. [1] It allows researchers to characterize the thermal properties of a liposomal formulation.
- **Langmuir Monolayer Isotherms:** This technique involves compressing a lipid monolayer at an air-water interface and measuring the surface pressure-area ( $\pi$ -A) isotherm. [2] It provides information on the phase transition behavior and the effect of incorporated drugs on lipid packing and stability. [2]
- **Drug Release Kinetics Studies:** The effectiveness of a thermosensitive liposome is measured by its drug release rate at the target temperature. Research focuses on designing liposomes that are stable at 37°C but rapidly release their payload (e.g., in under 20 seconds) upon reaching their  $T_m$  during hyperthermia. [1]

## Relationship in Liposome Design

The following diagram illustrates how the thermal properties of DSPC influence the design and mechanism of action of thermosensitive liposomes in drug delivery.



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This workflow shows how DSPC's high transition temperature contributes to a stable liposome that releases its drug cargo only when activated by externally applied local hyperthermia. [1]

## Application in Thermosensitive Liposomes

DSPC is rarely used alone in thermosensitive liposomes due to its high  $T_m$ . Its primary application is as a key component in lipid mixtures to adjust the formulation's overall thermal profile.

- **Tuning the Transition Temperature:** A common strategy is to blend DSPC ( $T_m \sim 55^\circ\text{C}$ ) with a lower- $T_m$  lipid like DPPC ( $T_m \sim 41.4^\circ\text{C}$ ). By varying the molar ratio, the composite  $T_m$  of the liposome membrane can be precisely adjusted to a therapeutically relevant range, typically between 40-45°C. [1]
- **Enhancing Stability:** The inclusion of DSPC helps maintain the structural integrity of the liposome in the bloodstream, preventing premature drug leakage before the liposome reaches the target site. [1]

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## References

1. Current developments in drug delivery with thermosensitive ... [pmc.ncbi.nlm.nih.gov]
2. Licofelone-DPPC Interactions: Putting Membrane Lipids on ... [pmc.ncbi.nlm.nih.gov]

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